molecular formula C11H16BrNO B1486923 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1158469-53-4

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No. B1486923
M. Wt: 258.15 g/mol
InChI Key: KVXGMEQWUKHMJI-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 177.25 . It is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be represented by the SMILES string COc1ccc2NCCCc2c1 . The InChI key for this compound is FRXSZNDVFUDTIR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a melting point of 65-68°C . It is insoluble in water .

Scientific Research Applications

  • Medicinal Chemistry

    • These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
  • Chemical Reagents and Organic Intermediates

    • These compounds are used as chemical reagents and organic intermediates .
  • Pharmaceutical Research and Development

    • They are used in pharmaceutical research and development .
  • Synthesis of Other Compounds

    • It may be used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline .
    • 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .
  • Corrosion Prevention

    • The organic inhibitor 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used for the task of MS corrosion prevention .
  • Synthesis of Other Compounds

    • It may be used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline .
    • 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .
  • Corrosion Prevention

    • The organic inhibitor 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used for the task of MS corrosion prevention .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXGMEQWUKHMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 2
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 3
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 4
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 5
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 6
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

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